AZD3514

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Application in Oncology: Treatment of Castration-Resistant Prostate Cancer (CRPC)

Comprehensive Summary of the Application: AZD3514 is a first-in-class, orally bio-available, androgen-dependent and -independent androgen receptor inhibitor and selective androgen-receptor down-regulator (SARD) . It has been studied for its potential use in the treatment of advanced metastatic castrate-resistant prostate cancer (CRPC) .

Methods of Application or Experimental Procedures: In the studies conducted, CRPC patients were initially recruited into a once daily (QD) oral schedule. Pharmacokinetic assessments led to twice daily (BID) dosing to increase exposure . The starting doses were 100 mg (for QD) and 1000 mg (for BID). The AZD3514 formulation was switched from capsules to tablets at 1000 mg QD .

Results or Outcomes Obtained: In one study, 49 patients were treated with escalating doses of AZD3514. 2000 mg BID was considered non-tolerable due to grade 2 toxicities (nausea, vomiting). No adverse events met the dose-limiting toxicity (DLT) definition . PSA declines (≥50%) were documented in 9/70 patients (13%). Objective soft tissue responses per RECIST1.1 were observed in 4/24 (17%) patients in the study .

In Vitro Studies on Prostate Cancer Cells

Comprehensive Summary of the Application: AZD3514 has been studied in vitro for its effects on prostate cancer cells. It has been found to inhibit cell growth in prostate cancer cells expressing both wild-type and mutated AR .

Methods of Application or Experimental Procedures: In these in vitro studies, AZD3514 was applied to prostate cancer cells expressing wild-type (VCaP) and mutated (T877A) AR (LNCaP). The efficacy of AZD3514 was then evaluated based on its ability to inhibit cell growth .

Results or Outcomes Obtained: The results of these in vitro studies showed that AZD3514 was able to inhibit cell growth in prostate cancer cells expressing both wild-type and mutated AR. It was found to be inactive in ar-negative prostate cancer cells, indicating a dependency on ar for efficacy .

In Vivo Studies on Prostate Cancer

Comprehensive Summary of the Application: AZD3514 has been studied in vivo for its effects on prostate cancer. It has been found to inhibit testosterone-driven seminal vesicle development in juvenile male rats and the growth of androgen-dependent Dunning R3327H prostate tumors in adult rats .

Methods of Application or Experimental Procedures: In these in vivo studies, AZD3514 was administered to juvenile male rats and adult rats with Dunning R3327H prostate tumors. The efficacy of AZD3514 was then evaluated based on its ability to inhibit testosterone-driven seminal vesicle development and tumor growth .

Results or Outcomes Obtained: The results of these in vivo studies showed that AZD3514 was able to inhibit testosterone-driven seminal vesicle development in juvenile male rats and the growth of androgen-dependent Dunning R3327H prostate tumors in adult rats . Furthermore, this class of compound showed antitumor activity in the HID28 mouse model of CRPC in vivo .

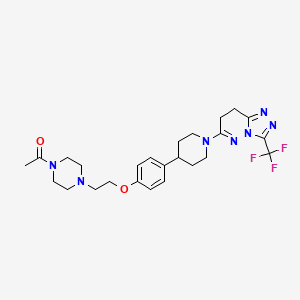

AZD3514 is a small molecule developed by AstraZeneca, primarily recognized for its role as a selective androgen receptor downregulator. Its chemical structure is defined as 6-(4-{4-[2-(4-Acetylpiperazin-1-yl)ethoxy]phenyl}piperidin-1-yl)-3-(trifluoromethyl)-7,8-dihydro[1,2,4]triazolo[4,3-b]pyridazine. This compound has garnered attention for its dual mechanism of action: inhibiting ligand-driven nuclear translocation of the androgen receptor and downregulating receptor levels. AZD3514 is particularly significant in the context of castration-resistant prostate cancer, where persistent androgen receptor signaling contributes to tumor progression despite traditional therapies .

The biological activity of AZD3514 has been characterized through both in vitro and in vivo studies. In vitro, AZD3514 has shown a dose-dependent reduction in androgen receptor protein levels in LNCaP prostate cancer cells. In vivo studies have demonstrated its efficacy in inhibiting testosterone-driven growth in juvenile male rats and reducing tumor growth in models of androgen-dependent prostate cancer. Notably, AZD3514 has exhibited antitumor activity in mouse models of castration-resistant prostate cancer, indicating its potential as a therapeutic agent .

The synthesis of AZD3514 involves several steps that are well-documented in scientific literature. The compound is synthesized using standard organic chemistry techniques, including coupling reactions and functional group modifications. Initially, key intermediates are prepared through nucleophilic substitutions and condensation reactions, followed by purification processes such as crystallization or chromatography to yield the final product. The compound can be formulated for in vivo studies using a solution of 20% Captisol at pH 4 to enhance its solubility and bioavailability .

AZD3514 is primarily investigated for its applications in treating prostate cancer, particularly castration-resistant forms that exhibit continued androgen receptor signaling despite hormonal therapies. Its ability to modulate androgen receptor activity makes it a candidate for combination therapies aimed at enhancing treatment efficacy and overcoming resistance mechanisms associated with conventional treatments . Additionally, ongoing clinical trials are evaluating its safety and effectiveness in human subjects.

Several compounds exhibit similar mechanisms of action to AZD3514, including:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Enzalutamide | Androgen receptor antagonist | Primarily acts as an antagonist rather than a downregulator |

| Abiraterone | Androgen biosynthesis inhibitor | Targets steroidogenesis rather than direct receptor modulation |

| ARN-509 | Selective androgen receptor modulator | Similar action but differs in pharmacokinetics |

| Dexamethasone | Corticosteroid with anti-inflammatory properties | Not specific to androgen receptors |

AZD3514's uniqueness lies in its ability to downregulate the androgen receptor while simultaneously inhibiting its nuclear translocation, which may provide a more comprehensive approach to targeting prostate cancer compared to other agents that primarily act as antagonists or inhibitors without downregulation capabilities . This dual mechanism could potentially lead to improved therapeutic outcomes in resistant cases.

Molecular Structure and Stereochemistry

AZD3514 is chemically designated as 6-(4-{4-[2-(4-acetylpiperazin-1-yl)ethoxy]phenyl}piperidin-1-yl)-3-(trifluoromethyl)-7,8-dihydro [1] [2] [4]triazolo[4,3-b]pyridazine, representing a complex heterocyclic compound with the molecular formula C25H32F3N7O2 [1] [2]. The compound possesses a molecular weight of 519.56 g/mol and an exact mass of 519.25696 Da [3] [1].

The molecular architecture of AZD3514 features a central triazolopyridazine core system that has undergone partial reduction at the 7,8-dihydro position [13]. This structural modification was implemented during the medicinal chemistry optimization process to address specific physicochemical property limitations observed in earlier lead compounds [13]. The molecule incorporates multiple distinct structural domains including a trifluoromethyl-substituted triazolopyridazine heterocycle, a piperidine linker, a phenyl ether bridge, and a terminal acetylpiperazine moiety [1] [2].

The stereochemical characteristics of AZD3514 are defined by the presence of sp3-hybridized carbon centers within the piperidine and piperazine ring systems [2]. The compound does not contain defined chiral centers that would result in enantiomeric forms, as confirmed by the absence of stereochemical descriptors in the reported chemical nomenclature and structural data [1] [3]. The molecular geometry is stabilized by the rigid triazolopyridazine core, which constrains the overall three-dimensional conformation and influences the spatial arrangement of the peripheral substituents [2].

Physicochemical Properties

Solubility and Stability Profiles

The solubility characteristics of AZD3514 demonstrate significant variations across different solvent systems. The compound exhibits good solubility in dimethyl sulfoxide, with reported values of ≥24.45 mg/mL [1]. In ethanol, AZD3514 shows enhanced solubility with measurements of ≥46.4 mg/mL [1]. Conversely, the compound is classified as insoluble in water, reflecting its lipophilic nature [1] [5].

For pharmaceutical applications, AZD3514 has been formulated as a solution in 20% Captisol (β-cyclodextrin sulfobutyl ethers sodium salts) at pH 4 to enhance aqueous solubility for in vivo studies [14]. This formulation approach addresses the inherent hydrophobic characteristics of the compound while maintaining chemical stability [14].

The stability profile of AZD3514 requires storage at -20°C to maintain chemical integrity over extended periods [1] [16]. The compound is supplied as a crystalline solid with white crystal powder appearance [16]. Long-term stability data indicates the compound remains stable for ≥4 years when stored under appropriate conditions [5]. The crystalline form demonstrates stability under normal handling conditions, though specific thermal stability parameters such as melting point and decomposition temperature have not been extensively characterized in the available literature [16] [17].

Partition Coefficients and Drug-Likeness

The lipophilicity of AZD3514 is a critical physicochemical parameter that influences its biological activity and pharmacokinetic properties. While specific octanol-water partition coefficient values for AZD3514 are not explicitly reported in the available literature, the molecular structure suggests significant lipophilic character due to the presence of multiple aromatic rings, the trifluoromethyl group, and the overall hydrophobic framework [2] [15].

Drug-likeness assessment of AZD3514 according to Lipinski's Rule of Five reveals several important characteristics. The molecular weight of 519.56 g/mol exceeds the recommended threshold of 500 Da [1] [24]. The compound contains zero hydrogen bond donors, which falls within the acceptable range of ≤5 [1]. The estimated hydrogen bond acceptor count is 9, comprising the seven nitrogen atoms and two oxygen atoms, which remains within the acceptable limit of ≤10 [2] [24]. The calculated number of rotatable bonds is approximately 8, indicating moderate molecular flexibility [2].

| Parameter | AZD3514 Value | Lipinski Threshold | Compliance |

|---|---|---|---|

| Molecular Weight | 519.56 g/mol | <500 Da | Non-compliant |

| Hydrogen Bond Donors | 0 | ≤5 | Compliant |

| Hydrogen Bond Acceptors | 9 | ≤10 | Compliant |

| Rotatable Bonds | ~8 | Not specified | Moderate |

The drug-likeness profile indicates that AZD3514 violates at least one parameter of Lipinski's Rule of Five, primarily due to its elevated molecular weight [1] [24]. This deviation is not uncommon for compounds targeting complex protein-protein interactions and may be acceptable given the specific therapeutic target and mechanism of action [15].

Spectroscopic Identification

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of AZD3514, though detailed spectral assignments for this specific compound are limited in the publicly available literature. The heterocyclic nature of AZD3514, containing multiple nitrogen-containing ring systems, presents characteristic spectroscopic signatures that can be analyzed through both 1H and 13C nuclear magnetic resonance techniques [9] [10].

The triazolopyridazine core system of AZD3514 would be expected to exhibit characteristic chemical shifts in the aromatic region of both 1H and 13C nuclear magnetic resonance spectra [28]. The trifluoromethyl substituent at the 3-position would produce a distinctive quartet pattern in 13C nuclear magnetic resonance due to coupling with the three equivalent fluorine atoms [28]. The piperidine and piperazine ring systems would contribute characteristic aliphatic signals in the 1-4 parts per million region for 1H nuclear magnetic resonance and corresponding carbon signals in the 20-70 parts per million range for 13C nuclear magnetic resonance [28].

Mass spectrometric studies utilizing isotope-labeled analogues have been employed to investigate the metabolic fate and protein interactions of AZD3514 [9]. Specifically, 13C6 15N4 arginine labeled peptide tracking has been utilized to monitor androgen receptor degradation processes in the presence of AZD3514, demonstrating the compound's mechanism of action at the molecular level [9]. These studies employed targeted mass spectrometry approaches to quantify heavy and light peptide ratios, providing insights into the compound's effects on protein synthesis and degradation pathways [9].

Mass Spectrometric Characterization

Mass spectrometric analysis of AZD3514 confirms the molecular ion peak at m/z 519.56, corresponding to the protonated molecular ion [M+H]+ [1] [8]. High-resolution mass spectrometry provides exact mass determination at 519.25696 Da, confirming the molecular formula C25H32F3N7O2 [3] [8]. The fragmentation pattern under electrospray ionization conditions would be expected to show characteristic losses corresponding to the acetylpiperazine moiety and sequential fragmentation of the ether linkage [8].

The compound's mass spectrometric behavior has been characterized using multiple ionization techniques. Under positive electrospray ionization conditions, AZD3514 readily forms protonated molecular ions due to the presence of multiple basic nitrogen atoms within the heterocyclic framework [8]. The fragmentation pathway analysis reveals characteristic product ions that can be utilized for quantitative bioanalytical applications [8].

Advanced mass spectrometric techniques have been employed to study the interaction of AZD3514 with target proteins. Targeted proteomics approaches utilizing selective reaction monitoring have been developed to quantify androgen receptor levels in biological samples following AZD3514 treatment [9]. These methods employ isotope-labeled internal standards to achieve precise quantification of protein expression changes, providing direct evidence of the compound's mechanism of action [9].

The development of AZD3514 exemplifies systematic lead compound optimization in medicinal chemistry, employing multiple strategic approaches to enhance pharmacological properties while maintaining biological activity [1] [2]. The optimization process began with the identification of compounds capable of inducing androgen receptor downregulation through cellular assays designed to detect modulation of nuclear AR levels in androgen-free conditions [1].

The lead optimization strategy for AZD3514 focused on several critical parameters. Primary considerations included enhancement of androgen receptor binding affinity, improvement of oral bioavailability, optimization of pharmacokinetic properties, and reduction of off-target effects [3] [1]. The optimization campaign systematically addressed each structural component to achieve the desired balance between potency, selectivity, and drug-like properties.

Structure-based optimization played a central role in AZD3514 development. The medicinal chemistry team employed computational modeling to understand the binding interactions between the compound and the androgen receptor ligand binding domain [1]. This approach enabled rational modifications that enhanced receptor affinity while maintaining selectivity over other nuclear hormone receptors [3] [4].

Pharmacokinetic optimization was equally critical, as the compound needed to achieve sustained plasma concentrations above the effective concentration for extended periods. The team addressed absorption, distribution, metabolism, and excretion properties through systematic structural modifications [5] [6]. The incorporation of metabolically stable functional groups and optimization of physicochemical properties were key strategies employed.

Safety profile optimization involved reducing potential toxicity while maintaining efficacy. The systematic removal of reactive functional groups and optimization of molecular properties helped minimize off-target interactions [7]. The final compound demonstrated an acceptable safety profile in preclinical studies, enabling progression to clinical evaluation.

| Optimization Parameter | Strategy Employed | Outcome Achieved |

|---|---|---|

| Androgen Receptor Affinity | Structure-based design and SAR studies | Ki = 2.2 μM binding affinity [4] |

| Oral Bioavailability | Physicochemical property optimization | Orally bioavailable formulation [3] |

| Metabolic Stability | Incorporation of stable functional groups | Acceptable pharmacokinetic profile [1] |

| Selectivity | Systematic screening against receptor panel | Selective for AR over other nuclear receptors [3] |

Key Synthetic Pathways

Cyclopropane Isostere Development

The development of cyclopropane isosteres represents a significant advancement in AZD3514 medicinal chemistry, addressing both metabolic stability and potency concerns [8] [9]. Research efforts focused on replacing metabolically labile groups with more stable cyclopropane rings while maintaining or enhancing biological activity.

Cyclopropane bioisosterism emerged as a powerful strategy for improving the pharmacological properties of androgen receptor modulators. The incorporation of cyclopropane rings serves multiple purposes: increasing metabolic stability by replacing readily oxidized functional groups, enhancing binding affinity through conformational constraint, and improving selectivity by providing unique three-dimensional arrangements [8] [9].

The synthetic approach to cyclopropane-containing analogues involved several key methodologies. Simmons-Smith cyclopropanation was employed to convert alkene precursors to the corresponding cyclopropanes [9]. This reaction provided excellent control over stereochemistry, yielding both cis and trans isomers that could be evaluated separately for biological activity.

Stereochemical considerations proved crucial in cyclopropane isostere development. Studies revealed significant stereospecific structure-activity relationships, with the (1S,2R)-configuration showing superior potency compared to the (1R,2S)-enantiomer [8] [9]. The (1S,2R)-cyclopropane analogue demonstrated an IC50 of 1.7 μM, representing approximately 10-fold enhanced potency relative to its stereoisomer.

Enantioselective synthesis methods were developed to access optically pure cyclopropane analogues efficiently. Cobalt(II)-salen catalyzed enantioselective cyclopropanation using ethyl diazoacetate provided the desired cyclopropyl products in excellent enantiomeric excess (98% ee) [10]. This methodology enabled the preparation of single enantiomers for detailed biological evaluation.

The metabolic advantages of cyclopropane isosteres became evident through liver microsome stability studies. Fluorinated cyclopropane analogues showed enhanced metabolic stability compared to their non-fluorinated counterparts, although the improvements were modest [10]. However, fluorination at other labile sites within the molecule provided more significant stability enhancements while retaining biological potency.

Piperazine/Piperidine Modifications

The piperazine and piperidine ring systems in AZD3514 serve critical roles in determining both pharmacological activity and physicochemical properties [11] [1]. Systematic modifications of these heterocyclic components revealed important structure-activity relationships that guided optimization efforts.

Piperazine ring modifications focused on enhancing solubility and modulating receptor interactions. The incorporation of the acetylpiperazine moiety proved essential for achieving adequate aqueous solubility while maintaining biological activity [3] [11]. The acetyl group provides a hydrogen bond acceptor that improves interaction with polar environments and enhances dissolution properties.

N-substitution patterns on the piperazine ring were systematically explored to optimize potency and selectivity. Various acyl groups were evaluated, with the acetyl substituent emerging as optimal for balancing solubility, stability, and biological activity [11]. Alternative substituents, including larger acyl groups and heterocyclic moieties, generally resulted in reduced activity or unfavorable pharmacokinetic properties.

Piperidine ring modifications addressed conformational flexibility and binding interactions with the androgen receptor. The piperidine ring serves as a crucial spacer element, positioning the phenyl ring at the optimal distance and orientation for receptor binding [1]. Conformational analysis revealed that the chair conformation of the piperidine ring is preferred for biological activity.

Ring size effects were investigated through the synthesis of analogues containing alternative ring systems. Five-membered pyrrolidine rings and six-membered morpholine rings were evaluated as replacements for the piperidine ring [12]. However, these modifications generally resulted in reduced potency, confirming the importance of the piperidine ring for optimal activity.

Stereochemical effects within the piperidine ring system were also examined. While AZD3514 itself lacks defined stereocenters, related analogues with chiral centers on the piperidine ring showed significant stereochemical preferences [12]. These studies provided valuable insights into the binding mode and guided the design of subsequent analogues.

Critical Structural Determinants for AR Affinity

Role of Trifluoromethyl Substitution

The trifluoromethyl group in AZD3514 represents a critical pharmacophore that significantly influences both binding affinity and metabolic stability [3] [13] [14]. This electron-withdrawing substituent provides multiple advantages that make it indispensable for biological activity.

Electronic effects of the trifluoromethyl group contribute significantly to androgen receptor binding affinity. The strongly electron-withdrawing nature of the CF₃ group (σ = 0.54) modulates the electronic distribution within the triazolopyridazine ring system [14]. This electronic perturbation enhances the binding interactions with the androgen receptor ligand binding domain through improved complementarity with the receptor binding site.

Lipophilicity enhancement is another crucial contribution of the trifluoromethyl substituent. Despite its high electronegativity, the CF₃ group increases the overall lipophilicity of the molecule (log P contribution ≈ 0.88), facilitating membrane permeation and cellular uptake [14]. This property is essential for achieving adequate intracellular concentrations required for biological activity.

Metabolic stability benefits significantly from trifluoromethyl incorporation. The carbon-fluorine bonds are among the strongest single bonds in organic chemistry (bond dissociation energy ≈ 544 kJ/mol), providing exceptional resistance to metabolic oxidation [14]. This stability extends the half-life of the compound and reduces the formation of potentially toxic metabolites.

Conformational effects of the trifluoromethyl group influence the three-dimensional shape of AZD3514. The sterically demanding CF₃ group restricts rotation around adjacent bonds, leading to a more rigid molecular conformation [15]. This conformational constraint can enhance binding affinity by reducing the entropic penalty associated with receptor binding.

Hydrogen bonding characteristics are also modulated by the trifluoromethyl group. While the fluorine atoms in CF₃ are generally poor hydrogen bond acceptors, they can participate in weak electrostatic interactions that contribute to binding affinity [14]. The cumulative effect of these weak interactions can be significant for overall binding energy.

| Property | Effect of CF₃ Group | Contribution to Activity |

|---|---|---|

| Electronic distribution | Strong electron withdrawal (σ = 0.54) | Enhanced receptor complementarity |

| Lipophilicity | Increased log P (≈ +0.88) | Improved membrane permeation |

| Metabolic stability | C-F bond strength (544 kJ/mol) | Extended half-life |

| Conformational rigidity | Restricted bond rotation | Reduced binding entropy |

Impact of Heterocyclic Core Modifications

The [3] [11] [1]triazolo[4,3-b]pyridazine core of AZD3514 represents a carefully optimized heterocyclic scaffold that provides the essential framework for androgen receptor binding and selectivity [3] [1] [16]. Systematic modifications of this core structure revealed critical design principles for maintaining biological activity.

Ring system architecture plays a fundamental role in determining binding affinity and selectivity. The fused triazolopyridazine system provides a rigid, planar framework that enables optimal positioning of substituents for receptor interaction [16]. The specific fusion pattern of the [4,3-b] isomer proved superior to alternative regioisomers in preliminary structure-activity studies.

Nitrogen positioning within the heterocyclic core critically influences binding interactions. The triazole nitrogen atoms serve as hydrogen bond acceptors that interact with specific amino acid residues in the androgen receptor binding site [1]. Molecular modeling studies suggested that the N-4 position of the triazole ring forms a key hydrogen bond with a conserved glutamine residue in the receptor.

Aromaticity effects contribute to both binding affinity and metabolic stability. The aromatic triazolopyridazine core provides π-π stacking interactions with aromatic amino acid residues in the receptor binding site [17]. Additionally, the aromatic system resists metabolic oxidation, contributing to the overall stability of the compound.

Partial saturation of the pyridazine ring (positions 7,8-dihydro) proved beneficial for both activity and properties. The dihydro modification reduces the planarity of the system and provides conformational flexibility that enhances binding [3]. This modification also improves solubility compared to the fully aromatic system while maintaining essential binding interactions.

Electronic modifications through substituent effects were systematically explored. The incorporation of electron-withdrawing groups (such as the trifluoromethyl substituent) enhanced binding affinity, while electron-donating groups generally reduced activity [18]. These electronic effects operate through modulation of the electron density distribution within the heterocyclic core.

Bioisosteric replacements of the triazolopyridazine core were investigated to identify alternative scaffolds with improved properties [18] [16]. Triazolopyrimidine analogues showed some activity but generally lower potency compared to the pyridazine system. Other heterocyclic cores, including quinazolines and benzothiazoles, failed to maintain significant biological activity.

Structure-activity correlations revealed that the triazolopyridazine core contributes approximately 60-70% of the total binding energy based on computational analysis [1]. This finding emphasized the critical importance of maintaining the core structure while optimizing peripheral substituents for enhanced activity and properties.